2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrazolo[1,5-a]pyrimidines are known for their antitumor properties, while pyrazolo[3,4-b]pyridines are studied for their kinase inhibitory activities .
Properties
Molecular Formula |
C14H10FN3O2 |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C14H10FN3O2/c1-17-5-6-18-13(14(17)20)11(8-19)12(16-18)9-3-2-4-10(15)7-9/h2-8H,1H3 |
InChI Key |
BAZISBYYXOSBAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C(C(=N2)C3=CC(=CC=C3)F)C=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.